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Introduction
Indium-111 (¹¹¹In) is a gamma-emitting radionuclide widely utilized in nuclear medicine for

single-photon emission computed tomography (SPECT) imaging. Its favorable physical

characteristics, including a half-life of 67.9 hours and principal gamma photon energies of 173

and 247 keV, make it well-suited for radioimmunoscintigraphy, allowing for imaging several

days after administration of the radiolabeled antibody.[1] The labeling of monoclonal antibodies

(mAbs) with ¹¹¹In is a robust and reproducible process that has been refined to achieve high

labeling efficiency without compromising the antibody's immunoreactivity.[2]

This two-step procedure involves the covalent attachment of a bifunctional chelating agent to

the antibody, followed by the incorporation of ¹¹¹In.[1] This methodology allows for the

preparation of radiopharmaceutical kits, where the chelated antibody can be produced in bulk,

purified, and stored, with the final radiolabeling step performed just prior to administration.[1]

Commonly used bifunctional chelating agents include derivatives of

diethylenetriaminepentaacetic acid (DTPA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-

tetraacetic acid (DOTA).[3][4]

These application notes provide a detailed protocol for the ¹¹¹In-labeling of monoclonal

antibodies using a DTPA-based chelator, along with methods for quality control of the final

radiolabeled product.
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Experimental Workflow Diagram

Step 1: Antibody-Chelator Conjugation

Step 2: Radiolabeling with Indium-111

Step 3: Quality Control
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Caption: Workflow for the conjugation, radiolabeling, and quality control of ¹¹¹In-labeled

monoclonal antibodies.

Detailed Experimental Protocols
Protocol 1: Conjugation of DTPA to Monoclonal
Antibody
This protocol is based on the widely used cyclic anhydride method.[4]

Materials:

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline)

Diethylenetriaminepentaacetic acid dianhydride (DTPA dianhydride)

Dry chloroform

Sodium bicarbonate buffer (1.4%, pH 8.0)

Nitrogen gas

Ultrafiltration device (e.g., Amicon Ultra, with appropriate molecular weight cut-off) or size

exclusion chromatography columns (e.g., NAP-5 or Zeba 7K)[3]

Glass tubes

Ultrasonicator

Procedure:

Preparation of DTPA Anhydride: Prepare a 1 mg/mL suspension of DTPA dianhydride in dry

chloroform.

Aliquotting DTPA: Under ultrasonication, pipette the desired volume of the DTPA suspension

into a glass tube. The molar ratio of DTPA to mAb should be optimized, with a 1:1 ratio often

being a good starting point to avoid aggregation.[4]
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Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas.

Antibody Addition: Add the purified monoclonal antibody (e.g., 10 mg) and sodium

bicarbonate buffer to the tube containing the dried DTPA anhydride.[4]

Conjugation Reaction: Gently mix the solution and incubate at room temperature for 5

minutes.[4]

Purification of the Conjugate: Remove unbound DTPA by ultrafiltration or size exclusion

chromatography.

Ultrafiltration: Perform two centrifugation steps of 30 minutes each at approximately 2700

x g.[4]

Size Exclusion Chromatography: Use a pre-packed column (e.g., NAP-5) equilibrated with

a suitable buffer (e.g., 0.2 M ammonium acetate, pH 5.5).[3]

Storage: The purified DTPA-mAb conjugate can be stored at -20°C or used immediately for

radiolabeling.[4]

Protocol 2: Radiolabeling of DTPA-mAb with Indium-111
Materials:

Purified DTPA-mAb conjugate

Indium-111 chloride (¹¹¹InCl₃) in 0.05 M HCl

Sodium acetate buffer (0.1 M, pH 5.5)

DTPA solution (20 mM in 0.1 M sodium acetate) for quenching

Ultrafiltration device or size exclusion chromatography columns

Procedure:

Buffer Preparation: Add an equal volume of 0.1 M sodium acetate buffer to the ¹¹¹InCl₃ stock

solution and mix carefully to achieve a pH of approximately 5.5.[4]
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Radiolabeling Reaction: Add the buffered ¹¹¹InCl₃ to the DTPA-mAb conjugate. The specific

activity can be targeted, for example, at 18.5 MBq (0.5 mCi) per mg of protein.[4]

Incubation: Incubate the reaction mixture. Incubation times and temperatures can vary, for

example, 5 minutes at room temperature or 1 hour at 37°C.[3][4]

Quenching: After incubation, add the 20 mM DTPA solution to chelate any unbound ¹¹¹In.[4]

Purification of Radiolabeled Antibody: Remove the resulting ¹¹¹In-DTPA complex by

ultrafiltration or size exclusion chromatography.[4]

Final Product: The purified ¹¹¹In-DTPA-mAb is ready for quality control testing.

Quality Control Protocols
Protocol 3: Determination of Radiochemical Purity
Radiochemical purity is assessed to quantify the percentage of ¹¹¹In that is bound to the

antibody. Instant thin-layer chromatography (ITLC) is a rapid method for this determination.[5]

Materials:

¹¹¹In-DTPA-mAb

ITLC-SG strips

Developing solvent (e.g., 0.9% NaCl)

DTPA solution (0.05 M)

Gamma counter

Procedure:

Sample Preparation: Challenge an aliquot of the radiolabeled antibody with 0.05 M DTPA to

chelate any weakly bound ¹¹¹In.[5]

Spotting: Spot the sample onto an ITLC-SG strip.
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Development: Develop the strip in a chromatography chamber containing 0.9% NaCl. The

¹¹¹In-DTPA-mAb remains at the origin, while unbound ¹¹¹In-DTPA migrates with the solvent

front.

Analysis: Cut the strip into segments and measure the radioactivity of each segment using a

gamma counter.

Calculation: Calculate the radiochemical purity as: (Counts at origin / Total counts) x 100%

High-performance liquid chromatography (HPLC) with a size exclusion column can also be

used for a more detailed analysis of radiochemical purity.[4][5]

Protocol 4: Immunoreactivity Assay
This assay determines the percentage of the radiolabeled antibody that can still bind to its

target antigen.

Materials:

¹¹¹In-DTPA-mAb

Target antigen-expressing cells

Control cells (antigen-negative)

Binding buffer (e.g., PBS with 1% BSA)

Microcentrifuge tubes

Gamma counter

Procedure:

Cell Preparation: Prepare serial dilutions of the target antigen-expressing cells.

Incubation: Add a fixed amount of ¹¹¹In-DTPA-mAb to each cell dilution and to control cells.

Incubate for a defined period (e.g., 1 hour) at a specific temperature (e.g., 4°C or 37°C).
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Washing: Centrifuge the tubes, remove the supernatant, and wash the cell pellets with cold

binding buffer to remove unbound antibody. Repeat the washing step.

Counting: Measure the radioactivity in the cell pellets and the supernatants using a gamma

counter.

Analysis: Plot the inverse of the cell-bound radioactivity against the inverse of the cell

concentration (Lindmo plot). The immunoreactive fraction is determined from the y-intercept

of the extrapolated linear regression.

Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the ¹¹¹In-labeling of

monoclonal antibodies.

Table 1: Labeling Efficiency and Radiochemical Purity

Antibody/Chel
ator

Labeling
Efficiency (%)

Radiochemical
Purity (%)

Quality
Control
Method

Reference

¹¹¹In-DTPA-

Trastuzumab
92.3 ± 2.3 97.0 ± 1.5 HPLC and ITLC [4]

¹¹¹In-DOTA-

Bevacizumab
>95 >97 ITLC and HPLC [6]

¹¹¹In-IgM (LiLo

chelator)
>95 Not specified Not specified [7]

¹¹¹In-DTPA-anti-

γH2AX-Tat
≥95 >95 ITLC and HPLC [8]

¹¹¹In-CHX-A''-

DTPA-MORAb-

009

>90 >98 Not specified [9]

Table 2: Immunoreactivity and In Vitro Stability
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Labeled
Antibody

Immunoreactiv
e Fraction

In Vitro
Stability
Conditions

Stability
Result

Reference

¹¹¹In-DTPA-

Trastuzumab
0.87 ± 0.06 Not specified Not specified [4]

¹¹¹In-DTPA-biAb Not specified

500-fold molar

excess of EDTA

for 72 h

~5% decrease in

¹¹¹In chelation at

72 h

[3]

¹¹¹In-DOTA-biAb Not specified

500-fold molar

excess of EDTA

for 72 h

~30% decrease

in ¹¹¹In chelation

at 72 h

[3]

¹¹¹In-DOTA-Tz-

biAb
Not specified

500-fold molar

excess of EDTA

for 72 h

Complete

retention of ¹¹¹In

at 72 h

[3]

¹¹¹In-CHX-A''-

DTPA-MORAb-

009

88.3 ± 4.5% Not specified Not specified [9]

Conclusion
The ¹¹¹In-labeling of monoclonal antibodies via bifunctional chelators is a well-established and

reliable method for producing radiopharmaceuticals for diagnostic imaging. The success of this

procedure hinges on the careful optimization of conjugation and radiolabeling conditions,

followed by rigorous quality control to ensure high radiochemical purity and retained

immunoreactivity. The protocols and data presented here provide a comprehensive guide for

researchers and professionals in the field of radiopharmaceutical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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